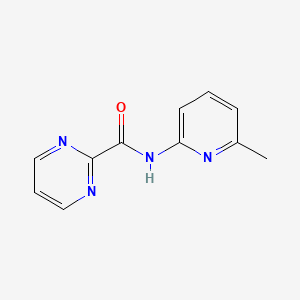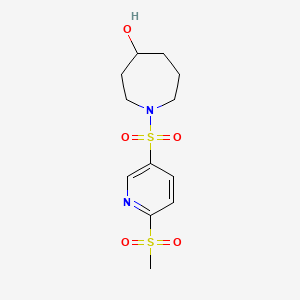
1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol, also known as MS-8, is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. MS-8 belongs to the class of azepane derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol is not fully understood. However, it has been suggested that 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol may act by modulating the activity of GABA receptors in the brain. GABA receptors are known to play a key role in the regulation of neuronal excitability and are the target of many drugs used to treat neurological disorders.
Biochemical and Physiological Effects:
1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to modulate the levels of neurotransmitters in the brain, including GABA, glutamate, and dopamine. 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has also been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. These effects suggest that 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol may have potential therapeutic applications in the treatment of neurological disorders, cancer, and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has also been shown to exhibit good solubility in a wide range of solvents, making it suitable for a variety of experimental conditions. However, 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has some limitations for lab experiments. It is relatively expensive to synthesize and may not be readily available in large quantities. Additionally, 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has been found to exhibit some toxicity in animal studies, which may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol. One potential area of research is the development of new derivatives of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol that exhibit improved biological activity and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol. This could involve the use of advanced techniques such as molecular modeling and proteomics. Finally, there is a need for further preclinical and clinical studies to evaluate the potential therapeutic applications of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol in humans.
Conclusion:
In conclusion, 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol is a compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anticonvulsant, anxiolytic, and analgesic activities. 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has also been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. The synthesis of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has been optimized to yield high purity and good yields. However, 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has some limitations for lab experiments, including its relatively high cost and toxicity. There are several future directions for the study of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol, including the development of new derivatives and the investigation of its molecular mechanisms of action.
Synthesemethoden
The synthesis of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol involves the reaction of 3-chloro-6-methylpyridine-2-sulfonyl chloride with azepane-4-ol in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted into 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol by the addition of a reducing agent. The synthesis of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has been optimized to yield high purity and good yields.
Wissenschaftliche Forschungsanwendungen
1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and analgesic activities. 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has also been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Due to its diverse biological activities, 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has been considered as a potential lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
1-(6-methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S2/c1-20(16,17)12-5-4-11(9-13-12)21(18,19)14-7-2-3-10(15)6-8-14/h4-5,9-10,15H,2-3,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJBTQVOLVTHAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)N2CCCC(CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385855.png)
![N''-{10,14-dioxa-4,6-diazatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),4,8-tetraen-5-yl}guanidine hydrochloride](/img/structure/B2385856.png)
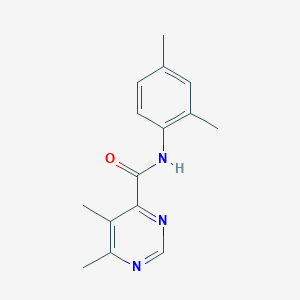
![7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B2385860.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2385861.png)
![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2385862.png)
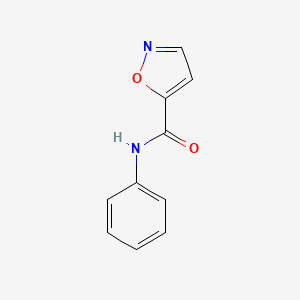
![6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2385867.png)
![(E)-N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2385869.png)
![1-(2,5-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2385870.png)
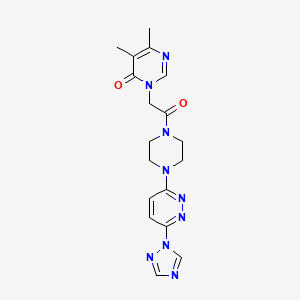
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2385873.png)
